molecular formula C23H29ClN2O2 B2866163 N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide CAS No. 1008424-30-3

N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide

Cat. No. B2866163
CAS RN: 1008424-30-3
M. Wt: 400.95
InChI Key: NHFVOYBYXMSIGV-UHFFFAOYSA-N
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Description

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, Li and coworkers reported a cascade with adamantane using N-methyl-N-phenylmethylacrylamide with Cu 2 O and dicumyl peroxide (DCP) to afford cyclized 3,3-dialkyloxindole .


Molecular Structure Analysis

Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .


Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical And Chemical Properties Analysis

Adamantane derivatives are characterized by their unique physical and chemical properties. They have a high degree of symmetry and are characterized by particularly strong C–H bonds .

Scientific Research Applications

Synthesis of Functional Adamantane Derivatives

Adamantane derivatives are known for their high thermal stability and unique structure, which makes them valuable in the synthesis of various functional materials. The compound can serve as a precursor for synthesizing monomers and polymers with diamond-like properties, known as diamondoids . These materials have potential applications in creating new materials based on natural and synthetic nanodiamonds, which are used in scientific and practical purposes.

Development of Bioactive Compounds

The structural features of adamantane derivatives, including the compound being analyzed, make them suitable for the development of bioactive compounds. These compounds can exhibit antimicrobial activity and are used in the treatment and prophylactics of severe diseases such as influenza, herpes, and pneumonia .

Anti-Dengue Virus Activity

Research has shown that adamantane derivatives can be synthesized for anti-viral activities, particularly against the dengue virus (DENV). The compound has structural features that are known to inhibit DENV, making it a candidate for the development of anti-dengue agents . This is especially important in tropical and subtropical regions where dengue fever is a major public health concern.

Pharmaceutical Applications

Due to its bioactive properties, the compound can be used in pharmaceutical applications. It can be a precursor for the synthesis of adamantaneamines, which are active ingredients in medications for treating viral diseases .

Quantum-Chemical Calculations

The compound’s structure allows for quantum-chemical calculations to investigate its electronic structure. This is crucial for understanding the chemical and catalytic transformations of adamantane derivatives, which can lead to the development of novel methods for their preparation .

Catalysis and Chemical Transformations

Adamantane derivatives, including the compound being discussed, can be used in catalysis. Their high reactivity offers extensive opportunities for utilization as starting materials in various chemical transformations. This includes the synthesis of other functional adamantane derivatives and exploration of their catalytic properties .

Safety and Hazards

The safety and hazards associated with adamantane derivatives depend on the specific compound and its intended use. Some adamantane derivatives have been identified as designer drugs in illegal products .

Future Directions

The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application is encouraged . This includes the development of new methods for the preparation of unsaturated adamantane derivatives and the investigation of their chemical and catalytic transformations .

properties

IUPAC Name

N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O2/c24-19-5-3-18(4-6-19)21(27)25-20(22(28)26-7-1-2-8-26)23-12-15-9-16(13-23)11-17(10-15)14-23/h3-6,15-17,20H,1-2,7-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFVOYBYXMSIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide

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